2-[(2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-({2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE typically involves the condensation of 2-mercaptobenzothiazole with an appropriate nitrophenylhydrazone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzothiazoles, and various hydrazone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The nitro groups and hydrazone linkage play a crucial role in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interfering with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-NITRO-4-[(E)-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE
- 2-({2-NITRO-4-[(E)-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE
Uniqueness
The uniqueness of 2-({2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE lies in its specific structural features, such as the position and number of nitro groups and the nature of the hydrazone linkage
Properties
Molecular Formula |
C20H13N5O4S2 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C20H13N5O4S2/c26-24(27)15-8-6-14(7-9-15)23-21-12-13-5-10-19(17(11-13)25(28)29)31-20-22-16-3-1-2-4-18(16)30-20/h1-12,23H/b21-12+ |
InChI Key |
MNLSRZBXHOWSPN-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)/C=N/NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=NNC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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